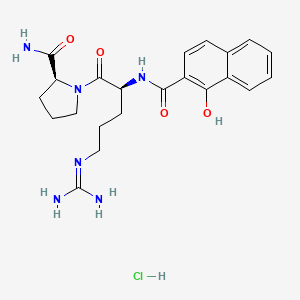
N-(1-Hydroxy-2-naphthoyl)-L-arginyl-L-prolinamide hydrochloride
Overview
Description
APC-366, also known as (S)-1-((S)-5-guanidino-2-(1-hydroxy-2-naphthamido)pentanoyl)pyrrolidine-2-carboxamide, is a selective and competitive inhibitor of mast cell tryptase. Mast cell tryptase is a serine protease involved in the pathophysiology of allergic asthma and other allergic reactions. APC-366 has shown efficacy in experimental models of allergic asthma by inhibiting antigen-induced early asthmatic response, late asthmatic response, and bronchial hyperresponsiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of APC-366 involves the coupling of (S)-5-guanidino-2-(1-hydroxy-2-naphthamido)pentanoic acid with (S)-pyrrolidine-2-carboxamide. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of APC-366 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is typically purified using chromatographic techniques and lyophilized to obtain a white solid .
Chemical Reactions Analysis
Types of Reactions: APC-366 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the guanidino and naphthamido groups. It can also participate in hydrogen bonding and electrostatic interactions due to its polar nature.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.
Hydrogen Bonding: APC-366 can form hydrogen bonds with other molecules, which is crucial for its biological activity.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can result in the formation of a new amide bond .
Scientific Research Applications
APC-366 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition of serine proteases and to develop new inhibitors with improved efficacy.
Biology: Employed in research to understand the role of mast cell tryptase in allergic reactions and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in treating allergic diseases such as asthma, allergic rhinitis, and allergic conjunctivitis. .
Industry: Utilized in the development of new pharmaceuticals targeting mast cell tryptase and related pathways.
Mechanism of Action
APC-366 exerts its effects by selectively inhibiting mast cell tryptase. The inhibition is achieved through the formation of a nonhydrolyzable covalent adduct between the inhibitor and the enzyme. This involves the slow isomerization of the hydroxynaphthyl group of APC-366 followed by nucleophilic attack of a tryptase amino acid side chain. The result is the inactivation of tryptase, which prevents the release of histamine and other inflammatory mediators from mast cells .
Comparison with Similar Compounds
Gabexate mesylate: Another serine protease inhibitor used in the treatment of acute pancreatitis and disseminated intravascular coagulation.
Nafamostat mesylate: A synthetic serine protease inhibitor with anticoagulant and anti-inflammatory properties.
Camostat mesylate: A serine protease inhibitor used in the treatment of chronic pancreatitis and postoperative reflux esophagitis
Comparison: APC-366 is unique in its selective inhibition of mast cell tryptase, whereas other similar compounds like gabexate mesylate, nafamostat mesylate, and camostat mesylate have broader inhibitory profiles affecting multiple serine proteases. This selectivity makes APC-366 particularly valuable for studying and potentially treating allergic diseases where mast cell tryptase plays a critical role .
Properties
IUPAC Name |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[(1-hydroxynaphthalene-2-carbonyl)amino]pentanoyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4.ClH/c23-19(30)17-8-4-12-28(17)21(32)16(7-3-11-26-22(24)25)27-20(31)15-10-9-13-5-1-2-6-14(13)18(15)29;/h1-2,5-6,9-10,16-17,29H,3-4,7-8,11-12H2,(H2,23,30)(H,27,31)(H4,24,25,26);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPTTJTHFFFJF-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)C2=C(C3=CC=CC=C3C=C2)O)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939129 | |
| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178925-65-0 | |
| Record name | APC 366 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178925650 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-{N~2~-[Hydroxy(1-hydroxynaphthalen-2-yl)methylidene]arginyl}pyrrolidine-2-carboximidic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APC-366 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGP1HP0WBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






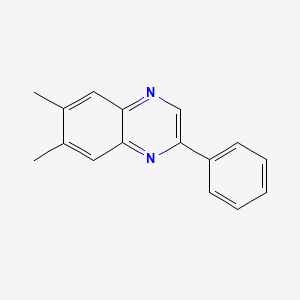


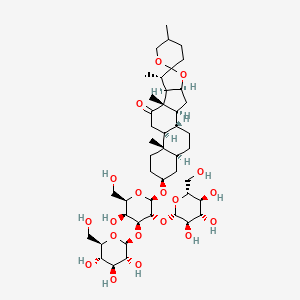
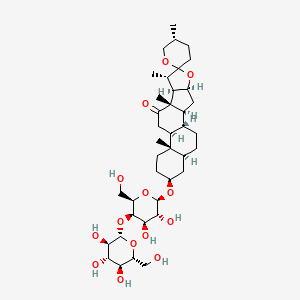
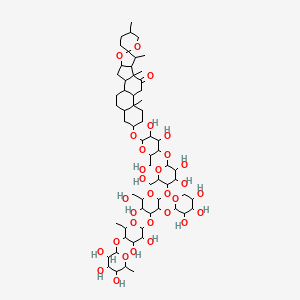

![2-Ethoxy-4-[2-[[3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoic acid](/img/structure/B1665065.png)


